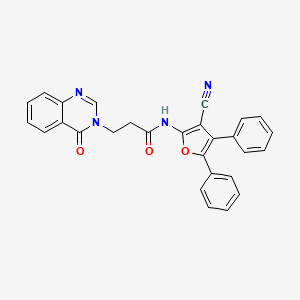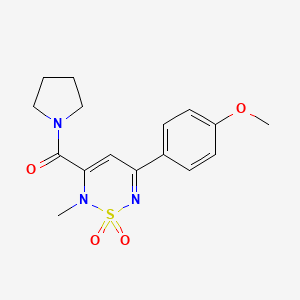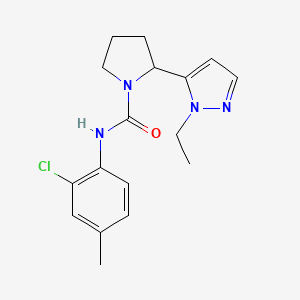
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Overview
Description
This compound is a part of a class of chemicals that have been explored for their potential in various applications, including medicinal chemistry. It is structurally related to compounds that have been studied for their interactions with biological targets and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis techniques. For example, Yamamoto et al. (2016) described the synthesis of a structurally similar compound, demonstrating the intricate steps involved in producing such chemicals (Yamamoto et al., 2016).
Molecular Structure Analysis
Molecular interaction and conformational analysis are crucial in understanding how these compounds interact with biological targets. Shim et al. (2002) conducted a detailed study on a structurally related compound, providing insights into the molecular interactions and conformational states (Shim et al., 2002).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming new derivatives with different properties. The study by McLaughlin et al. (2016) is an example of how modifications to the molecular structure can lead to the formation of new compounds with distinct properties (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability are essential for understanding the compound's behavior in different environments. Studies like those conducted by Zhuravel et al. (2005) provide valuable information on these aspects (Zhuravel et al., 2005).
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has provided insights into their interaction with CB1 cannabinoid receptors. Studies utilizing molecular orbital methods have identified distinct conformations and energetic stabilities that contribute to the antagonist activity against cannabinoid receptors. These findings are crucial for understanding how modifications in the molecular structure can influence receptor binding and activity, laying the groundwork for the development of novel therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Anticancer and Anti-Inflammatory Applications
A significant area of research involves the exploration of pyrazole derivatives, which share core structural similarities with N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, for their potential anticancer and anti-inflammatory properties. Compounds have been identified with promising cytotoxic activities against cancer cell lines and inhibitory effects on inflammatory enzymes, such as 5-lipoxygenase. This research is vital for developing new therapeutic strategies against cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial potential of pyrazole and pyridine derivatives, related to N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, has been investigated, revealing compounds with significant activity against various bacterial and fungal strains. This research contributes to the discovery of new antimicrobial agents in the fight against resistant microbial infections (Zhuravel et al., 2005).
Neuroprotective and CNS Activities
Further research into the structural analogs of N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has shown potential neuroprotective and central nervous system (CNS) activities. These compounds have been explored for their ability to modulate neural and inducible nitric oxide synthase (nNOS and iNOS), which are critical in the pathophysiology of neurodegenerative diseases and inflammatory responses within the CNS (Cara et al., 2009).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-3-22-16(8-9-19-22)15-5-4-10-21(15)17(23)20-14-7-6-12(2)11-13(14)18/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRPCAHDAQWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)
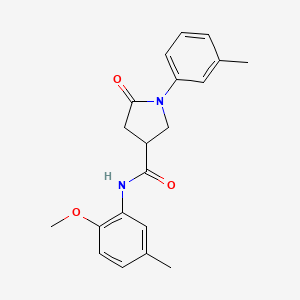
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
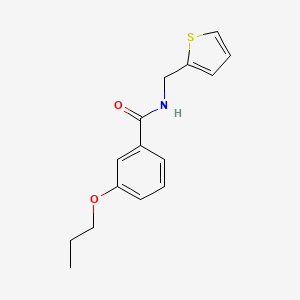
![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)
